1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service registry number 61294-20-0 and carries the molecular descriptor number MFCD00087079. The compound possesses the molecular formula C₁₁H₈N₂O₄ with a molecular weight of 232.19 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base structure being a pyrrole-2,5-dione core substituted at the nitrogen position with a 2-methyl-5-nitrophenyl group. Alternative names for this compound include N-(5-nitro-ortho-tolyl)-maleimide, reflecting its relationship to the parent maleimide structure.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular-Input Line-Entry System notation is recorded as CC1=C(C=C(C=C1)N+[O-])N2C(=O)C=CC2=O, which systematically describes the connectivity and bonding patterns within the molecule. The International Chemical Identifier key UNJCZKYOAQGDIQ-UHFFFAOYSA-N provides a unique computational representation of the molecular structure. These standardized identifiers ensure precise communication about the compound across different scientific databases and research platforms.
The compound exhibits specific stereochemical characteristics due to the planar nature of both the aromatic ring and the maleimide moiety. The substitution pattern on the benzene ring places the methyl group in the ortho position relative to the nitrogen attachment point, while the nitro group occupies the meta position relative to the same attachment site. This specific arrangement creates a distinctive steric and electronic environment that significantly influences the compound's chemical properties and reactivity patterns.
Historical Context of Maleimide Derivatives in Organic Chemistry
Maleimide derivatives have occupied a central position in organic chemistry since their initial discovery and characterization in the early twentieth century. The parent compound maleimide, with the formula H₂C₂(CO)₂NH, represents an unsaturated imide that serves as a fundamental building block in organic synthesis. The name itself derives from the combination of maleic acid and imide, reflecting the structural relationship between these chemical entities. Historical research into maleimide chemistry began with systematic investigations into the reactivity patterns of unsaturated cyclic imides, leading to the development of numerous synthetic methodologies.
The evolution of N-substituted maleimide chemistry has been marked by significant developments in understanding structure-reactivity relationships. Early research in the 1960s, documented in foundational studies published in The Journal of Organic Chemistry, established key synthetic pathways for preparing various N-substituted derivatives. These investigations revealed that the introduction of aromatic substituents at the nitrogen position dramatically alters the electronic properties of the maleimide core, leading to enhanced reactivity in certain chemical transformations. The systematic study of substituent effects on maleimide reactivity has continued to evolve, with modern computational and experimental techniques providing deeper insights into the underlying mechanisms.
Contemporary research has demonstrated that maleimide derivatives serve critical roles in polymer chemistry, particularly in the development of thermosetting materials. Bismaleimides, compounds containing two maleimide groups connected through various linkers, have found extensive applications as crosslinking agents in high-performance polymer systems. The ability of maleimide groups to undergo both Michael addition reactions and Diels-Alder cycloadditions has made them indispensable tools in materials science. Furthermore, the development of maleimide heterobifunctional reagents has opened new avenues in bioconjugation chemistry, enabling the precise modification of proteins and other biomolecules.
Significance of Nitrophenyl Substituents in Heterocyclic Systems
The incorporation of nitrophenyl substituents into heterocyclic systems represents a powerful strategy for modulating electronic properties and chemical reactivity. Nitro groups are among the most potent electron-withdrawing substituents in organic chemistry, exerting profound effects on the electronic distribution within aromatic systems. When attached to phenyl rings that are subsequently linked to heterocyclic cores, nitro groups create complex electronic environments that can dramatically alter the chemical behavior of the entire molecular system. Research has shown that the position of nitro groups relative to other substituents and the point of attachment to heterocyclic systems critically determines the overall electronic character of the compound.
Recent quantum-chemical investigations have provided detailed insights into the effects of nitrophenyl substituents on five-membered nitrogen-containing heterocycles. These studies reveal that the presence of nitro groups significantly influences both the electron-donating and electron-withdrawing properties of substituents through complex inductive and resonance interactions. The research demonstrates that nitro groups in ortho positions relative to heterocyclic attachment points can substantially boost electron-donation while simultaneously weakening electron-withdrawal effects. This dual nature of nitro group influence creates opportunities for fine-tuning the electronic properties of heterocyclic compounds for specific applications.
The significance of nitrophenyl substituents extends beyond simple electronic effects to encompass their impact on molecular conformation and intermolecular interactions. The electron-deficient nature of nitro groups enhances the susceptibility of the aromatic system to nucleophilic attack, while simultaneously reducing electron density in the heterocyclic core. This electronic modulation has practical implications for the design of compounds with specific reactivity profiles. In the case of this compound, the combination of the electron-withdrawing nitro group with the electron-donating methyl group creates a balanced electronic environment that enhances the compound's utility as a synthetic intermediate.
| Substituent Position | Electronic Effect | Impact on Heterocycle |
|---|---|---|
| Ortho to Attachment Point | Enhanced Electron-Donation | Increased Nucleophilic Character |
| Meta to Attachment Point | Moderate Electron-Withdrawal | Balanced Electronic Properties |
| Para to Attachment Point | Strong Electron-Withdrawal | Enhanced Electrophilic Character |
Properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCZKYOAQGDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351743 | |
| Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61294-20-0 | |
| Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione typically involves the condensation of a substituted aniline or hydrazine derivative bearing the 2-methyl-5-nitrophenyl moiety with maleic anhydride or its derivatives. This leads to the formation of the pyrrole-2,5-dione ring system through cyclization.
Preparation via Condensation of Substituted Hydrazines with Maleic Anhydride
One common approach is the reaction of hydrazine derivatives with maleic anhydride under reflux conditions in glacial acetic acid or suitable organic solvents. For example, the synthesis of pyrrole-2,5-dione derivatives was reported by refluxing 2-hydrazinyl-2-oxo-N-phenylacetamide with maleic anhydride for 2-3 hours in glacial acetic acid, followed by isolation of the product by precipitation in ice water and filtration.
- Equimolar amounts of substituted hydrazine and maleic anhydride are dissolved in glacial acetic acid.
- The mixture is refluxed for 2-3 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.
- The solid is filtered, washed, and dried.
This method can be adapted for the 2-methyl-5-nitrophenyl hydrazine derivative to yield the corresponding this compound.
Preparation via Reaction of N3-Substituted Amidrazones with Maleic Anhydride Derivatives
Another advanced method involves the reaction of N3-substituted amidrazones with maleic anhydride or 2,3-dimethylmaleic anhydride in organic solvents such as toluene, chloroform, or diethyl ether. This approach was used to synthesize various N1-substituted pyrrole-2,5-dione derivatives with high yields (75–95%) under reflux conditions.
- N3-substituted amidrazones bearing the desired aryl substituent (e.g., 2-methyl-5-nitrophenyl) are reacted with maleic anhydride.
- The reaction is carried out in toluene or chloroform at their boiling points for short reaction times (minutes to a few hours).
- Yields depend on solvent, temperature, and time, with higher temperatures favoring faster and higher-yielding reactions.
- The product is isolated by standard purification techniques.
This method allows fine-tuning of reaction conditions to optimize yield and purity for specific substituted pyrrole-2,5-dione derivatives.
Paal–Knorr Pyrrole Synthesis Adaptations
A classical approach to pyrrole derivatives involves the Paal–Knorr synthesis, where 1,4-diketones react with primary amines to form pyrroles. Although this method is more commonly used for 1,5-diarylpyrroles, modifications have been reported to prepare substituted pyrrole-2,5-diones by using appropriate diketone precursors and amines bearing the 2-methyl-5-nitrophenyl group.
- Synthesis of 1,4-diketone intermediates by reaction of benzaldehyde derivatives with ethyl vinyl ketone.
- Cyclization with amines under mild conditions (often ionic liquids or organic solvents) to yield substituted pyrroles.
- Further oxidation or functional group modifications to introduce the 2,5-dione moiety.
While this method is less direct for the exact target compound, it provides a versatile route for structural analogues.
Comparative Data Table on Preparation Conditions
| Method | Starting Materials | Solvent(s) | Temperature | Reaction Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrazine + Maleic Anhydride | 2-hydrazinyl-2-oxo-N-(2-methyl-5-nitrophenyl) | Glacial acetic acid | Reflux (~118 °C) | 2-3 hours | Moderate to High | Requires TLC monitoring; precipitation in ice water |
| Amidrazone + Maleic Anhydride | N3-substituted amidrazone with 2-methyl-5-nitrophenyl | Toluene, chloroform, diethyl ether | Reflux or room temp | 10 min to several hours | 75–95 | Solvent and temperature strongly affect yield |
| Paal–Knorr Synthesis | 1,4-diketone + amine (2-methyl-5-nitrophenyl) | Ionic liquids or organic solvents | Mild heating (30 min) | Short (minutes) | Variable | More suitable for analogues; requires diketone prep |
Research Findings and Optimization Notes
- The amidrazone-maleic anhydride method is reported to be efficient with high yields and shorter reaction times, especially in toluene or chloroform at reflux temperatures.
- The presence of electron-withdrawing groups such as nitro and methyl substituents on the phenyl ring influences the reaction kinetics and product stability.
- Reaction monitoring by NMR (1H, 13C) and IR spectroscopy is essential to confirm the formation of the pyrrole-2,5-dione ring and substitution pattern.
- Solvent choice is critical: diethyl ether at room temperature may be necessary for some sterically hindered substituents, whereas toluene reflux is generally preferred for better yields.
- The hydrazine-maleic anhydride condensation method is classical and reliable but may require longer reaction times and harsher conditions.
- Paal–Knorr synthesis is versatile but less direct for this specific compound; however, it may be used for analogues or further functionalization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethylformamide (DMF) as a solvent.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 1-(2-methyl-5-aminophenyl)-1H-pyrrole-2,5-dione.
Substitution: Various substituted pyrrole-2,5-dione derivatives.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
Anticancer Activity
Pyrrole derivatives, including 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione, have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, studies on related pyrrole derivatives have shown promising results in targeting COX-2 enzymes, which are implicated in inflammation and cancer progression. A specific compound derived from pyrrole was identified as a potent COX-2 inhibitor with a selectivity index significantly higher than that of celecoxib, suggesting that similar derivatives may exhibit enhanced anticancer properties .
Antimicrobial Properties
The antimicrobial efficacy of pyrrole derivatives has also been documented. Compounds similar to this compound have demonstrated activity against various bacterial strains and fungi. Their mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Conductive Polymers
Pyrrole derivatives are utilized in the synthesis of conductive polymers due to their ability to form stable radical cations upon oxidation. These materials are important in applications such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. The incorporation of nitro groups enhances the electron-withdrawing ability of the polymer backbone, improving conductivity and stability under operational conditions .
Dyes and Pigments
The vibrant colors associated with pyrrole derivatives make them suitable candidates for use as dyes and pigments in various applications. Their stability and resistance to fading under UV light enhance their utility in textile and coating industries.
Synthesis of Complex Molecules
This compound serves as an important synthetic intermediate in the development of more complex organic molecules. Its reactivity allows for further functionalization, enabling the synthesis of novel compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with bacterial enzymes and proteins. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence physical properties and reactivity. Key analogs include:
- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity at the maleimide core.
- Sublimation Enthalpy : The 4-nitrophenyl derivative exhibits slightly higher sublimation enthalpy (117.3 kJ/mol) than the 3-nitrophenyl analog (115.7 kJ/mol), reflecting differences in crystal packing due to substituent orientation .
Structural and Analytical Data
- Collision Cross Section (CCS) : Predicted CCS values for 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2,5-dione range from 150.7 Ų ([M+H]⁺) to 163.5 Ų ([M+Na]⁺), indicating moderate molecular compactness .
- NMR/GC-MS : Pyrazolyl derivatives are characterized by distinct ¹H NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and molecular ion peaks in GC-MS .
Key Research Findings
- Protein Modification : Alkenyl maleimides enable efficient protein conjugation, with ESI-MS confirming successful 4-OT R61C modification .
- Stereochemical Control : Z/E isomers of hex-4-en-1-yl derivatives are separable via chromatography, with distinct NMR profiles .
- Yield Optimization : Pyrazolyl derivatives require HPLC purification to achieve >95% purity, reflecting challenges in sterically congested systems .
Biological Activity
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a class of compounds known for their diverse biological activities. Research has shown that pyrrole derivatives exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the synthesis, structural characteristics, and biological activity of this specific compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with maleic anhydride or similar reagents under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and X-ray crystallography.
Table 1: Summary of Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H8N2O5 |
| Molecular Weight | 232.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Activity
Research indicates that pyrrole-2,5-dione derivatives possess notable anti-inflammatory properties. A study demonstrated that these compounds inhibit the production of pro-inflammatory cytokines in activated immune cells. For instance, this compound showed significant inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 production in RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrrole-2,5-dione exhibit activity against various bacterial strains. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antitumor Activity
In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's interaction with tyrosine kinase receptors has been explored as a potential mechanism for its antitumor effects .
Case Studies
Several case studies have been documented regarding the biological activity of pyrrole derivatives:
- Anti-inflammatory Effects : A comparative study involving various pyrrole derivatives indicated that those with nitro substitutions showed enhanced anti-inflammatory activity compared to their non-substituted counterparts .
- Antimicrobial Efficacy : In a screening assay against Gram-positive and Gram-negative bacteria, this compound demonstrated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli .
- Antitumor Potential : A study on the effect of this compound on colon cancer cell lines revealed a dose-dependent inhibition of cell growth, with IC50 values in the nanomolar range .
Q & A
Q. How can multivariate analysis resolve conflicting data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with bioactivity. Validate models using leave-one-out cross-validation (Q² > 0.5) and external test sets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
